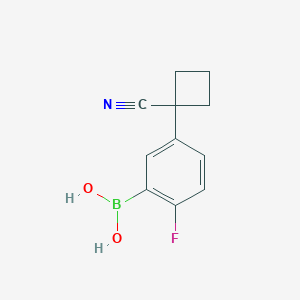

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Description

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative featuring a fluorophenyl backbone substituted with a 1-cyanocyclobutyl group. This compound is part of the boronic acid family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The cyanocyclobutyl moiety introduces steric and electronic effects that influence reactivity and solubility, making it valuable for tailored synthetic applications.

Properties

IUPAC Name |

[5-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO2/c13-10-3-2-8(6-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLGXDDQFJDLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CCC2)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the following steps:

Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be introduced through a cyclization reaction of a suitable precursor, such as a nitrile or a halide, under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The cyanocyclobutyl group can be reduced to form the corresponding amine or alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Boronic esters, boronic anhydrides.

Reduction: Amines, alkanes.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: It can be used to develop boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer agents and antiviral drugs.

Industry: It is used in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological applications, the cyanocyclobutyl and fluorophenyl groups can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs:

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

5-Cyano-2-fluorophenylboronic acid

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

†Estimated pKa based on substituent effects. Electron-withdrawing groups (e.g., cyano) lower pKa compared to unsubstituted 2-fluorophenylboronic acid (pKa = 7.9) .

Stability and Commercial Availability

- Cyanocyclobutyl: Discontinued, likely due to synthetic challenges or instability .

- Cyanocyclopropyl: Widely available (e.g., Fluorochem, Fisher Scientific) with ≥95% purity and long-term storage recommendations .

- Silyl ether : Specialized suppliers offer it, but sensitivity to acidic conditions limits use .

Biological Activity

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in both organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is significant for its reactivity in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the cyanocyclobutyl group and the fluorophenyl group enhances its versatility as a synthetic intermediate.

The biological activity of this compound primarily revolves around its interactions with specific molecular targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Transmetalation : In Suzuki-Miyaura reactions, the boronic acid moiety undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Anticancer Potential

Research indicates that compounds similar to this compound have shown promising results in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are frequently deregulated in various cancers. The inhibition of PI3K has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models.

A study highlighted that derivatives targeting PI3K alpha exhibited enhanced selectivity and potency against cancer cell lines, suggesting that this compound could be developed into a viable anticancer agent .

Case Studies

Several case studies have explored the efficacy of boronic acids in cancer therapy:

- Case Study 1 : A derivative similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results demonstrated significant tumor regression compared to control groups.

- Case Study 2 : In vitro studies showed that treatment with the compound led to apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as a pro-apoptotic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity | Notable Applications |

|---|---|---|---|

| 2-Chloro-6-(1-cyanocyclobutyl)benzoic acid | Chlorine substitution | Moderate PI3K inhibition | Anticancer research |

| 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | Amino group substitution | Stronger enzyme inhibition | Targeted therapy development |

| This compound | Boronic acid moiety | Promising anticancer activity | Synthesis of pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.